2-Chloro-4-(trichloromethyl)pyridine

Description

BenchChem offers high-quality 2-Chloro-4-(trichloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trichloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWGAPIBLKKBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447295 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52413-82-8 | |

| Record name | 2-chloro-4-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(trichloromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-(trichloromethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document, compiled by a senior application scientist, delves into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Core Identity and Physicochemical Properties

2-Chloro-4-(trichloromethyl)pyridine, identified by the CAS number 52413-82-8 , is a halogenated pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with a chloro group at the 2-position and a trichloromethyl group at the 4-position, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:

| Property | Value | Source |

| CAS Number | 52413-82-8 | [1] |

| Molecular Formula | C₆H₃Cl₄N | [1] |

| Molecular Weight | 230.9 g/mol | [1] |

| IUPAC Name | 2-chloro-4-(trichloromethyl)pyridine | [1] |

| Synonyms | Pyridine, 2-chloro-4-(trichloromethyl)- | |

| Computed XLogP3-AA | 3.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-4-(trichloromethyl)pyridine is not as widely documented as its isomers. However, general synthetic strategies for chloromethylated and trichloromethylated pyridines can provide insight into potential synthetic routes. A plausible approach involves the chlorination of a suitable precursor, such as 2-chloro-4-methylpyridine.

A general workflow for such a synthesis is outlined below:

Caption: A generalized workflow for the synthesis of 2-Chloro-4-(trichloromethyl)pyridine.

Experimental Protocol: A Hypothetical Approach

Based on general principles of radical chlorination, a potential, though unverified, protocol is described below. This protocol is for illustrative purposes only and must be validated in a laboratory setting.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inlet for gas, dissolve 2-chloro-4-methylpyridine in a suitable inert solvent like carbon tetrachloride.

-

Initiation: Introduce a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Chlorination: While heating the mixture to reflux, bubble chlorine gas through the solution or add sulfuryl chloride dropwise. The reaction should be monitored by techniques like GC-MS to follow the conversion of the starting material.

-

Work-up: Upon completion, cool the reaction mixture and wash it with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to isolate 2-Chloro-4-(trichloromethyl)pyridine.

Causality Behind Experimental Choices:

-

Inert Solvent: Carbon tetrachloride is a classic choice for radical halogenations as it is inert under the reaction conditions.

-

Radical Initiator: The use of a radical initiator is crucial to facilitate the homolytic cleavage of the chlorine molecule, which is the first step in the chain reaction.

-

Monitoring: Careful monitoring is essential to prevent over-chlorination of the pyridine ring and to ensure the desired product is the major component.

Reactivity Profile and Synthetic Utility

The reactivity of 2-Chloro-4-(trichloromethyl)pyridine is dictated by the electronic properties of the pyridine ring and the two chloro-containing substituents.

Caption: Key reactive sites and potential transformations of 2-Chloro-4-(trichloromethyl)pyridine.

-

Nucleophilic Aromatic Substitution (SNA_r_): The chloro group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the trichloromethyl group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to build more complex molecular scaffolds.

-

Reactivity of the Trichloromethyl Group: The trichloromethyl group can undergo various transformations. For instance, under certain conditions, it can be hydrolyzed to a carboxylic acid group, providing a handle for further functionalization, such as amide bond formation.

Applications in Drug Discovery and Development

While specific examples of marketed drugs containing the 2-Chloro-4-(trichloromethyl)pyridine moiety are not readily found, its structural motifs are present in various biologically active compounds. Halogenated pyridines are a common feature in medicinal chemistry, often contributing to improved metabolic stability and binding affinity.

The versatility of 2-Chloro-4-(trichloromethyl)pyridine as a bifunctional intermediate makes it a valuable tool for generating libraries of compounds for high-throughput screening. The ability to selectively functionalize both the 2-position and the 4-position allows for the systematic exploration of the chemical space around the pyridine core, which is a privileged scaffold in drug discovery. For instance, its analog, 2-chloro-4-(chloromethyl)pyridine hydrochloride, is recognized as a valuable scaffold in medicinal chemistry for creating targeted covalent inhibitors.[2]

Safety and Handling

As with any chlorinated organic compound, 2-Chloro-4-(trichloromethyl)pyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

While a specific, comprehensive safety data sheet (SDS) for CAS 52413-82-8 is not widely available, information from related compounds suggests that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.

General Handling Precautions:

-

Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate PPE.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-(trichloromethyl)pyridine is a specialized chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in drug discovery and development.

References

-

PubChem. 2-Chloro-4-(trichloromethyl)pyridine. National Center for Biotechnology Information. [Link]

Sources

2-Chloro-4-(trichloromethyl)pyridine molecular structure and IUPAC name

An In-Depth Technical Guide to 2-Chloro-4-(trichloromethyl)pyridine for Advanced Research Applications

Introduction

Halogenated pyridine scaffolds are fundamental building blocks in modern medicinal and agricultural chemistry. Their unique electronic properties and ability to participate in a wide array of chemical transformations have cemented their role in the development of numerous commercial products, including over 250 FDA-approved drugs.[1] Within this important class of compounds, 2-Chloro-4-(trichloromethyl)pyridine stands out as a particularly versatile intermediate. Its distinct substitution pattern, featuring a reactive chlorine atom on the pyridine ring and a trichloromethyl group, offers orthogonal reactivity that can be exploited for the synthesis of complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the molecular structure, physicochemical properties, a robust synthesis protocol, potential applications, and critical safety information for 2-Chloro-4-(trichloromethyl)pyridine, empowering chemists to fully leverage its synthetic potential.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Molecular Structure

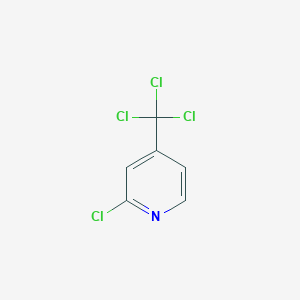

The structure of 2-Chloro-4-(trichloromethyl)pyridine consists of a pyridine ring chlorinated at the 2-position and substituted with a trichloromethyl (-CCl₃) group at the 4-position.

Figure 1. 2D molecular structure of 2-Chloro-4-(trichloromethyl)pyridine.

Figure 1. 2D molecular structure of 2-Chloro-4-(trichloromethyl)pyridine.

IUPAC Nomenclature and Identifiers

The formal IUPAC name for this compound is 2-chloro-4-(trichloromethyl)pyridine .[2] For unambiguous identification in databases and literature, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 52413-82-8 | PubChem[2] |

| Molecular Formula | C₆H₃Cl₄N | PubChem[2] |

| SMILES | C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | PubChem[2] |

| InChIKey | OZWGAPIBLKKBIG-UHFFFAOYSA-N | PubChem[2] |

| PubChem CID | 10889740 | PubChem[2] |

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, which are essential for planning reactions, purification, and formulation.

| Property | Value | Unit | Source |

| Molecular Weight | 230.9 | g/mol | PubChem[2] |

| Exact Mass | 228.901960 | Da | PubChem[2] |

| XLogP3 | 3.4 | PubChem[2] | |

| Topological Polar Surface Area | 12.9 | Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Mechanistic Considerations

The most logical and efficient synthesis of 2-Chloro-4-(trichloromethyl)pyridine involves the exhaustive free-radical chlorination of the methyl group of commercially available 2-chloro-4-methylpyridine.

Proposed Synthetic Workflow

This workflow illustrates the direct transformation from the starting material to the final product. The key step is the side-chain chlorination, which proceeds via a free-radical mechanism, leaving the aromatic pyridine ring intact.

Detailed Experimental Protocol

This protocol is based on established methods for the free-radical chlorination of methylpyridines.[3] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Objective: To synthesize 2-Chloro-4-(trichloromethyl)pyridine from 2-chloro-4-methylpyridine.

Materials:

-

2-chloro-4-methylpyridine (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (3.0 - 3.5 eq)

-

Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) (0.02 - 0.05 eq)

-

Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-methylpyridine in the anhydrous solvent.

-

Initiation: Add the free-radical initiator (AIBN or BPO) to the solution.

-

Causality: A free-radical initiator is essential to generate the initial radical species that will abstract a hydrogen atom from the methyl group. This selectively initiates chlorination on the alkyl side-chain rather than promoting electrophilic substitution on the electron-deficient pyridine ring.

-

-

Chlorination: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent). Add sulfuryl chloride (SO₂Cl₂) dropwise via the dropping funnel over 1-2 hours.

-

Mechanistic Insight: The reaction proceeds via a classic free-radical chain reaction:

-

Initiation: The initiator decomposes upon heating to form radicals.

-

Propagation: A chlorine radical abstracts a hydrogen from the methyl group, forming an HCl molecule and a benzyl-type radical. This radical then reacts with SO₂Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain. This process repeats until all three hydrogens are substituted.

-

Termination: Radicals combine to end the chain reaction.

-

-

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 2-Chloro-4-(trichloromethyl)pyridine as a clear oil or low-melting solid.

Applications in Synthesis and Drug Development

The dual reactivity of 2-Chloro-4-(trichloromethyl)pyridine makes it a powerful intermediate for accessing a variety of more complex molecules.

Role as a Chemical Intermediate

The trichloromethyl group is not merely a stable substituent; it is a versatile functional group handle. It can be readily transformed into other important groups, expanding its synthetic utility. The chlorine on the pyridine ring is susceptible to nucleophilic aromatic substitution, providing another axis for modification.

Potential in Agrochemicals and Pharmaceuticals

Derivatives of chlorinated pyridines are widely used as herbicides, fungicides, and insecticides.[4] For example, 2-chloro-5-(trichloromethyl)pyridine is a known intermediate in the preparation of such compounds.[4][5] Given this precedent, 2-Chloro-4-(trichloromethyl)pyridine is an excellent candidate for the synthesis of novel agrochemicals. In medicinal chemistry, the 2-chloropyridine motif is present in numerous kinase inhibitors and other targeted therapies. The unique electronic and steric properties imparted by the 4-(trichloromethyl) group could be exploited to develop new drug candidates with improved potency or selectivity.

Spectroscopic and Analytical Profile

Characterization of the final product is critical for confirming its identity and purity. The following data are predicted based on the analysis of structurally similar compounds, such as isomers and trifluoromethyl analogs.[4][6]

| Technique | Expected Characteristics |

| ¹H NMR | Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as a doublet and a singlet or two doublets, corresponding to the three protons on the pyridine ring. |

| ¹³C NMR | Signals corresponding to the five pyridine ring carbons. A highly deshielded signal for the -CCl₃ carbon (typically δ > 90 ppm) will be a key diagnostic peak. |

| FT-IR | Characteristic absorption bands for pyridine ring C-C and C-N stretching vibrations (1400-1600 cm⁻¹). Strong bands corresponding to C-Cl stretching from both the aromatic ring (~1100 cm⁻¹) and the trichloromethyl group (700-850 cm⁻¹).[4] |

| Mass Spec. | The mass spectrum will show a molecular ion (M⁺) peak cluster with a characteristic isotopic pattern for a molecule containing four chlorine atoms, providing definitive confirmation of the elemental composition. |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(trichloromethyl)pyridine is not widely available, data from its isomers, such as 2-chloro-6-(trichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine, provide a strong basis for hazard assessment.[5][7][8] A substance-specific risk assessment is mandatory before use.

| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples |

| Acute Toxicity | H302: Harmful if swallowed.[8] H311: Toxic in contact with skin.[7] H332: Harmful if inhaled.[8] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |

| Irritation | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[9] |

Handling:

-

All manipulations should be performed in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed and store away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

2-Chloro-4-(trichloromethyl)pyridine is a high-value chemical intermediate with significant untapped potential. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive building block for researchers in drug discovery, agrochemical development, and materials science. By understanding its chemical properties, synthetic pathways, and handling requirements as detailed in this guide, scientists can effectively and safely incorporate this versatile molecule into their research programs to drive innovation and discovery.

References

-

PubChem. 2-Chloro-4-(trichloromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

NIST. 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]

-

FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. [Link]

-

Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. [Link]

-

PubChem. 2-Chloro-4-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

-

Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1011-1014. [Link]

-

PubChem. 2-Chloro-5-trichloromethylpyridine. National Center for Biotechnology Information. [Link]

-

Kumar, V. P., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]

-

Oakwood Chemical. 2-Chloro-4-(trifluoromethyl)pyridine. [Link]

- Google Patents. (2012). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

- Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

-

Islavath, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130511. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. 2-Chloro-5-trichloromethylpyridine | C6H3Cl4N | CID 50293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

2-Chloro-4-(trichloromethyl)pyridine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(trichloromethyl)pyridine

Introduction

2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative of significant interest in the chemical industry. Its unique structure, featuring both a chlorinated pyridine ring and a trichloromethyl group, makes it a valuable and versatile intermediate. Primarily, it serves as a key building block in the synthesis of a range of agrochemicals, including herbicides and insecticides, as well as pharmaceutical compounds.[1] The strategic placement of the reactive chloro and trichloromethyl groups allows for diverse subsequent chemical transformations.

This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed examination of the synthesis and analytical characterization of 2-Chloro-4-(trichloromethyl)pyridine. We will explore established synthetic routes, offering field-proven insights into procedural choices, and detail the spectroscopic techniques required for unequivocal structural confirmation and purity assessment.

Synthesis Methodologies: A Comparative Analysis

The synthesis of 2-Chloro-4-(trichloromethyl)pyridine can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Here, we detail two distinct and effective approaches: side-chain chlorination of a picoline precursor and a convergent synthesis involving pyridine ring formation.

Method 1: Free-Radical Side-Chain Chlorination of 2-Chloro-4-methylpyridine

This is a classical and direct approach that leverages the reactivity of the methyl group on a pre-formed pyridine ring. The core of this transformation is a free-radical halogenation, where the benzylic-like protons of the methyl group are sequentially replaced by chlorine atoms.

Causality and Experimental Rationale: The choice of a free-radical pathway is crucial. Direct chlorination of the pyridine ring would require electrophilic conditions, which are not conducive to methyl group halogenation. By using a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, in conjunction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), we can selectively target the side chain. Sulfuryl chloride is often preferred in laboratory settings as it is a liquid and easier to handle than chlorine gas. The reaction is typically conducted in an inert solvent, such as carbon tetrachloride or dichlorobenzene, that is stable under radical conditions.

Experimental Protocol:

-

Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., Nitrogen or Argon).

-

Reagents: To the flask, add 2-chloro-4-methylpyridine (1 mole equivalent) and a suitable solvent (e.g., carbon tetrachloride).

-

Initiation: Add a catalytic amount of a free-radical initiator, such as AIBN (0.05 mole equivalent).

-

Chlorination: Begin heating the mixture to reflux (approx. 77°C for CCl₄). Slowly add sulfuryl chloride (SO₂Cl₂, 3 mole equivalents) dropwise from the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through a scrubber. Rationale: A slight excess of the chlorinating agent ensures complete conversion of the methyl group to the trichloromethyl group.

-

Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and intermediates (2-chloro-4-(chloromethyl)pyridine and 2-chloro-4-(dichloromethyl)pyridine).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sulfuryl chloride by slowly adding water or a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure 2-Chloro-4-(trichloromethyl)pyridine.[2]

Safety Precautions:

-

Sulfuryl chloride is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.

-

The reaction generates toxic gases (HCl, SO₂). An appropriate gas scrubber containing a sodium hydroxide solution is mandatory.

-

Carbon tetrachloride is a known carcinogen and is ozone-depleting. Alternative solvents like dichlorobenzene should be considered where appropriate.

Caption: Workflow for Synthesis via Side-Chain Chlorination.

Method 2: Convergent Synthesis via Pyridine Ring Construction

Causality and Experimental Rationale: This synthesis begins with simple, commercially available materials and constructs the complexity of the target molecule step-by-step. The key steps involve forming a β-ketoester equivalent, which is a classic precursor for pyridine ring synthesis (a variation of the Hantzsch synthesis). The trifluoromethyl group is introduced early as part of a building block, and the pyridine ring is formed around it. The final chlorination step converts a hydroxyl group (or its tautomer, a pyridone) into the desired 2-chloro substituent. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.

Experimental Protocol (Based on patent literature[3][4]):

-

Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine. This electrophilic acylation forms the key enone intermediate.

-

Intermediate Formation: The enone is then reacted with trimethylphosphonoacetate in a Horner-Wadsworth-Emmons type reaction to form a diene ester intermediate.

-

Cyclization to Pyridone: The diene ester intermediate undergoes a ring-closing condensation reaction with an ammonia source, such as ammonium acetate, to form 2-hydroxy-4-(trifluoromethyl)pyridine. Rationale: This cyclization step is a crucial ring-forming reaction, establishing the core pyridine heterocycle.

-

Chlorination: The resulting 2-hydroxypyridine derivative (which exists in equilibrium with its 2-pyridone tautomer) is chlorinated to yield the final product.

-

Setup: In a flask equipped for reflux and protected from moisture, suspend 2-hydroxy-4-(trifluoromethyl)pyridine (1 mole equivalent) in an excess of phosphorus oxychloride (POCl₃, 3-5 mole equivalents).

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.

-

Work-up: After cooling, the excess POCl₃ is carefully destroyed by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with extreme caution.

-

Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., NaOH or Na₂CO₃) to a pH of 7-8. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are dried, and the solvent is evaporated. The crude product is purified by column chromatography or vacuum distillation to afford 2-chloro-4-(trifluoromethyl)pyridine. (Note: This specific example from the patent yields the trifluoromethyl analogue. A similar strategy would be employed for the trichloromethyl target, starting with precursors bearing a trichloromethyl group.)

-

Caption: Convergent Synthesis via Pyridine Ring Formation.

Comprehensive Characterization

Unequivocal identification and purity assessment of the synthesized 2-Chloro-4-(trichloromethyl)pyridine are critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Caption: Logical Workflow for Product Characterization.

Spectroscopic Data

The following table summarizes the expected data from key spectroscopic techniques used to characterize the final product.

| Technique | Expected Observations | Rationale |

| ¹H NMR | Three signals in the aromatic region (δ 7.5-8.5 ppm). Each signal would likely appear as a doublet or a singlet, depending on coupling. For example, H-5 (doublet), H-6 (doublet), and H-3 (singlet or narrow doublet). | The three non-equivalent protons on the pyridine ring will each produce a distinct signal. The chemical shifts are downfield due to the aromatic ring current and the electron-withdrawing effects of the chloro and trichloromethyl substituents. |

| ¹³C NMR | Six signals are expected. Five signals for the pyridine ring carbons and one for the trichloromethyl carbon (CCl₃). The CCl₃ carbon signal would appear around δ 90-100 ppm. The ring carbons attached to heteroatoms (C2-Cl, C4-CCl₃) will be significantly shifted. | Each unique carbon atom in the molecule will produce a signal. The chemical shifts are highly dependent on the electronic environment. |

| Mass Spec. (EI) | Molecular Ion (M⁺) peak cluster around m/z 231. The isotopic pattern will be characteristic for a molecule containing four chlorine atoms (Cl⁴), showing peaks at M, M+2, M+4, M+6, and M+8 with specific relative intensities. | The mass spectrometer separates ions based on their mass-to-charge ratio. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a distinctive pattern that confirms the number of chlorine atoms in the molecule.[5] |

| IR Spectroscopy | C-Cl stretch: ~700-850 cm⁻¹ (strong). C=C and C=N ring stretching: ~1400-1600 cm⁻¹. C-H aromatic stretch: ~3000-3100 cm⁻¹. | Infrared spectroscopy probes the vibrational frequencies of functional groups. The observed bands are characteristic of the bonds present in the molecule, confirming the presence of the pyridine ring and C-Cl bonds.[1][6] |

Conclusion

The synthesis and characterization of 2-Chloro-4-(trichloromethyl)pyridine are well-established processes crucial for the production of numerous specialty chemicals. The choice between a direct side-chain chlorination and a convergent ring-synthesis approach depends on factors such as starting material availability and desired scale. Both routes, when executed with precision and appropriate safety measures, can yield high-purity material. Rigorous spectroscopic analysis is non-negotiable and provides the necessary confirmation of structure and purity, ensuring the material is fit for its intended downstream applications in the pharmaceutical and agrochemical sectors.

References

-

2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740 . PubChem, National Center for Biotechnology Information. [Link]

- CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.

-

How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ . Ddu, Ddu Inc. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry, Vol. 26, No. 1, pp. 111-114. [Link]

-

2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 . PubChem, National Center for Biotechnology Information. [Link]

-

Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis . Der Pharma Chemica, 2015, 7(9):110-121. [Link]

- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science, 43(3), 168-177. [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 3. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-Chloro-4-(trichloromethyl)pyridine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Its utility as a versatile building block necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This guide presents a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-4-(trichloromethyl)pyridine. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from closely related analogues to provide a robust predictive analysis. This serves as a valuable resource for researchers synthesizing or working with this compound, enabling them to interpret their own experimental data with confidence.

Molecular Structure and Expected Spectroscopic Features

2-Chloro-4-(trichloromethyl)pyridine possesses a distinct substitution pattern on the pyridine ring that dictates its spectroscopic signature. The presence of a chlorine atom at the 2-position and a trichloromethyl group at the 4-position results in a unique electronic environment for the remaining aromatic protons and carbons.

Molecular Structure of 2-Chloro-4-(trichloromethyl)pyridine

Caption: Molecular structure of 2-Chloro-4-(trichloromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-4-(trichloromethyl)pyridine, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom, the trichloromethyl group, and the nitrogen atom in the ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 8.3 - 8.5 | Doublet (d) | ~5 |

| H-5 | 7.4 - 7.6 | Doublet of Doublets (dd) | ~5, ~1.5 |

| H-6 | 8.6 - 8.8 | Doublet (d) | ~1.5 |

Rationale for Predictions:

-

H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, resulting in a downfield chemical shift. It will be split into a doublet by the neighboring H-5.

-

H-3: This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 122 - 126 |

| C-4 | 145 - 150 |

| C-5 | 120 - 124 |

| C-6 | 150 - 155 |

| -CCl₃ | 95 - 100 |

Rationale for Predictions:

-

C-2 and C-6: These carbons are attached to the electronegative nitrogen and, in the case of C-2, a chlorine atom, causing them to be significantly deshielded and appear at a low field.

-

C-4: The attachment of the electron-withdrawing trichloromethyl group will also cause a downfield shift for this carbon.

-

C-3 and C-5: These carbons will have chemical shifts typical for aromatic carbons in a pyridine ring.

-

-CCl₃: The carbon of the trichloromethyl group is attached to three chlorine atoms, which will cause a significant downfield shift into the 95-100 ppm range.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of 2-Chloro-4-(trichloromethyl)pyridine would be as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).

-

NMR Acquisition Workflow

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-(trichloromethyl)pyridine is expected to be dominated by vibrations of the pyridine ring and the carbon-chlorine bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=N stretching | 1600 - 1650 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-Cl stretching (trichloromethyl) | 700 - 850 |

| C-Cl stretching (aromatic) | 1000 - 1100 |

Rationale for Predictions:

-

The aromatic C-H stretching vibrations appear at their characteristic frequencies above 3000 cm⁻¹.

-

The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

-

The strong C-Cl stretching vibrations of the trichloromethyl group are expected to be prominent in the fingerprint region. The C-Cl stretch from the chloro-substituted pyridine ring will also be present.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Liquid samples (if applicable): A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-4-(trichloromethyl)pyridine, the mass spectrum will be characterized by a distinct isotopic pattern due to the presence of four chlorine atoms.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₆H₃Cl₄N). Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a characteristic cluster of peaks will be observed for the molecular ion. The most abundant peak in this cluster will likely correspond to the species containing three ³⁵Cl atoms and one ³⁷Cl atom or two of each.

-

Major Fragmentation Pathways:

-

Loss of a chlorine atom: A significant fragment will likely be observed corresponding to the loss of a chlorine atom from the trichloromethyl group ([M-Cl]⁺).

-

Loss of the trichloromethyl group: Fragmentation of the C-C bond between the pyridine ring and the trichloromethyl group would result in a [M-CCl₃]⁺ ion.

-

Formation of the dichlorocarbene radical cation: The trichloromethyl group may fragment to lose a chlorine atom, and subsequent rearrangement could lead to the formation of a dichlorocarbene radical cation ([CCl₂]⁺•).

-

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 2-Chloro-4-(trichloromethyl)pyridine.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:

-

Direct infusion: For pure samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable. This is a common method for the analysis of such compounds.

-

-

Ionization: Electron Ionization (EI) is a standard technique that will provide characteristic fragmentation patterns.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic characterization of 2-Chloro-4-(trichloromethyl)pyridine relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on the known principles of chemical structure and spectroscopy. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their own experimental data to confirm the synthesis and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and related molecules.

References

-

PubChem Compound Summary for 2-Chloro-4-(trichloromethyl)pyridine, CID 10889740. (Provides computed properties and identifiers). Available at: [Link][1]

-

Spectroscopic data for isomers and analogues, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine, can be found in the chemical literature and provides comparative insights. For example, see the Asian Journal of Chemistry for the synthesis and characterization of related compounds.[2]

Sources

2D NMR analysis of 2-Chloro-4-(trichloromethyl)pyridine derivatives

An In-depth Technical Guide to the 2D NMR Analysis of 2-Chloro-4-(trichloromethyl)pyridine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Structural Challenge of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with halogenated derivatives often exhibiting enhanced biological activity and metabolic stability.[1][2] Compounds such as 2-Chloro-4-(trichloromethyl)pyridine are valuable intermediates, yet their synthesis can yield a complex mixture of regioisomers.[1][3] The highly substituted and electronically perturbed nature of these aromatic systems presents a significant analytical challenge. Simple one-dimensional (1D) ¹H or ¹³C NMR spectra are often insufficient for unambiguous structural assignment due to complex signal splitting and the presence of multiple quaternary carbons.

The Strategic NMR Toolkit: From Connectivity to Spatial Arrangement

To deconstruct the molecular architecture of 2-Chloro-4-(trichloromethyl)pyridine, a multi-faceted approach is required. Each 2D NMR experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unassailable structural assignment.

-

COSY (Correlation Spectroscopy): This is the foundational experiment for mapping the proton-proton network. It identifies scalar (J) couplings between protons, typically through two or three bonds.[4] For our target molecule, COSY will unequivocally establish the relationship between adjacent protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a bridge between the ¹H and ¹³C realms, correlating each proton directly to the carbon it is attached to (¹JCH).[5][6] Its high sensitivity makes it the gold standard for assigning protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), connecting protonated carbons to non-protonated (quaternary) centers like C-2, C-4, and the trichloromethyl carbon.[5][7][8] The absence of a one-bond correlation makes it complementary to the HSQC.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): While the previous experiments map through-bond connectivity, NOESY maps through-space proximity (<5 Å).[9][10][11] This is crucial for confirming the regiochemistry by observing spatial relationships between, for instance, a ring proton and the bulky trichloromethyl group.

Experimental Design & Protocols

Scientific integrity begins with meticulous sample preparation and a logical experimental workflow. The quality of the data is directly dependent on the quality of the sample.[12]

Detailed Experimental Protocol: Sample Preparation

-

Analyte Quantity : Weigh 15-25 mg of the purified 2-Chloro-4-(trichloromethyl)pyridine derivative for a comprehensive suite of 2D experiments. While a standard ¹H spectrum can be obtained with 1-10 mg, heteronuclear 2D experiments like HSQC and HMBC benefit from higher concentration due to the lower natural abundance and gyromagnetic ratio of ¹³C.[13][14]

-

Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal.[13]

-

Homogenization : Ensure the sample is fully dissolved. Use gentle vortexing if necessary. A homogeneous solution is critical for achieving sharp NMR signals and accurate integration.

-

Filtration : Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[15] This step is non-negotiable as it removes microscopic particulate matter that can degrade magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.

-

Tube & Labeling : Use a clean, dry NMR tube rated for the spectrometer's field strength.[14][15] Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, which can interfere with the sample spinning and positioning within the probe.[15]

Logical Workflow for NMR Data Acquisition

The following workflow ensures that each experiment builds upon the last, creating a self-validating cascade of structural information.

Spectral Interpretation: A Step-by-Step Deconstruction

We will now apply this workflow to the parent compound, 2-Chloro-4-(trichloromethyl)pyridine.

Step 1: Analysis of 1D ¹H and ¹³C Spectra

The initial 1D spectra provide the fundamental building blocks. The ¹H NMR will show three signals in the aromatic region, corresponding to H-3, H-5, and H-6. The ¹³C NMR will show six distinct signals: three for the protonated carbons and three for the quaternary carbons (C-2, C-4, and the -CCl₃ carbon).

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity & J-Coupling (Hz) |

| H-3 / C-3 | ~7.5 - 7.7 | ~125 - 130 | d, ³JH3-H5 ≈ 0.5-1 Hz (meta) |

| H-5 / C-5 | ~7.3 - 7.5 | ~122 - 127 | dd, ³JH5-H6 ≈ 5-6 Hz (ortho), ⁴JH5-H3 ≈ 0.5-1 Hz (meta) |

| H-6 / C-6 | ~8.4 - 8.6 | ~150 - 153 | d, ³JH6-H5 ≈ 5-6 Hz (ortho) |

| C-2 | - | ~152 - 155 | Quaternary (substituted with Cl) |

| C-4 | - | ~145 - 150 | Quaternary (substituted with -CCl₃) |

| -CCl₃ | - | ~95 - 100 | Quaternary (trichloromethyl group)[16][17][18] |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants (J-values) are more diagnostic of the substitution pattern.[19][20][21]

Step 2: COSY - Mapping the Proton Framework

The COSY spectrum provides the first definitive link. A cross-peak will be observed only between H-5 and H-6, confirming their ortho relationship (³J coupling). H-3 will show no COSY correlations, as its coupling to H-5 is too weak to be reliably observed and it has no other adjacent protons. This immediately isolates one proton and identifies the adjacent pair.

Step 3: HSQC - Linking Protons to Carbons

The HSQC spectrum will exhibit three cross-peaks, definitively connecting the proton signals to their attached carbons:

-

H-3 will correlate to C-3.

-

H-5 will correlate to C-5.

-

H-6 will correlate to C-6.

At this stage, all protonated carbons are unambiguously assigned.

Step 4: HMBC - Assembling the Molecular Skeleton

The HMBC spectrum is the most information-rich experiment for this molecule, as it connects the assigned H-C pairs to the unassigned quaternary carbons. The following key correlations are expected and essential for the final structure proof.

Causality behind the assignments:

-

Locating C-4 and -CCl₃: The proton at H-5 is the only proton expected to show a 3-bond correlation to the carbon of the trichloromethyl group. This single cross-peak is a powerful diagnostic marker that anchors the -CCl₃ group at the C-4 position.

-

Locating C-2: The proton at H-6 will show a strong correlation to C-2 (³J), and H-3 will show a correlation to C-2 (²J). These correlations, combined with the known position of H-6 adjacent to the nitrogen, place the chlorine atom at C-2.

-

Self-Validation: The entire network of correlations provides a self-validating system. For example, H-3, H-5, and H-6 should all show correlations to C-4, confirming the central position of this quaternary carbon.

Step 5: NOESY - Confirming Spatial Proximity

The NOESY experiment provides orthogonal, through-space validation of the structure derived from through-bond correlations.[22]

-

A cross-peak between H-5 and H-6 will be observed, confirming their proximity on the ring.

-

Crucially, a cross-peak between H-3 and H-5 may be observed, confirming their spatial relationship across the C-4 position.

-

An NOE between H-5 and the chlorine atoms of the trichloromethyl group is unlikely due to the lack of protons on the latter, but the proximity can sometimes influence relaxation and be indirectly observed. The most important NOESY correlations will be between the ring protons themselves, confirming the substitution pattern established by HMBC.

Conclusion

The structural elucidation of complex molecules like 2-Chloro-4-(trichloromethyl)pyridine derivatives is not achieved by a single experiment, but by a logical and systematic application of a suite of 2D NMR techniques. By starting with foundational 1D spectra and progressing through COSY, HSQC, and HMBC, one can systematically map the through-bond atomic connectivity. The HMBC experiment, in particular, is indispensable for connecting protonated fragments via quaternary carbons. Finally, NOESY provides a crucial layer of validation by confirming through-space proximities. This comprehensive workflow ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement in the fields of chemical synthesis, drug discovery, and materials science.

References

- Grinstein, D., Braverman, S., & Gottlieb, H. E. (1998). NMR identification of trichloromethyl sulfoxides, sulfones and their precursors.

-

Taylor & Francis Online. (n.d.). NMR IDENTIFICATION OF TRICHLOROMETHYL SULFOXIDES, SULFONES AND THEIR PRECURSORS. Retrieved from [Link]

-

Grinstein, D., Braverman, S., & Gottlieb, H. E. (1998). NMR IDENTIFICATION OF TRICHLOROMETHYL SULFOXIDES, SULFONES AND THEIR PRECURSORS. Bar-Ilan University. [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. School of Chemistry, Food and Pharmacy. Retrieved from [Link]

-

da Silva, A. D., et al. (2005). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Journal of the Brazilian Chemical Society. [Link]

-

PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D NOESY spectra showing nOe correlations in compounds 8b and 11a. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]

-

Hwang, T. L., Bartberger, M. D., & Chen, Y. (2016). Application of 1,1-ADEQUATE, HMBC, and Density Functional Theory To Determine Regioselectivity in the Halogenation of Pyridine N-Oxides. Organic Letters, 18(9), 1956–1959. [Link]

-

Chemistry LibreTexts. (2021, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of chloromethylcatechols formed from 2-and.... Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, January 6). 3.17.4: NOESY Spectra. Retrieved from [Link]

-

Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2023). Stereoselective Synthesis and Structural Confirmation of All Four 8-Hydroxyhexahydrocannabinol Stereoisomers. Retrieved from [Link]

-

Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

-

Castellano, S., Kostelnik, R. J., & Sun, C. (1967). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v. Tetrahedron Letters, 8(15), 143-144. [Link]

-

Zhang, Q., et al. (2023). Quantification of sesquiterpene pyridine alkaloids from genus Tripterygium by band-selective HSQC NMR. Journal of Pharmaceutical and Biomedical Analysis, 234, 115579. [Link]

-

ResearchGate. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Heteronuclear HMBC spectrum for regioisomeric pyridone 10b highlighting the diagnostic correlations with the H-4 proton. Retrieved from [Link]

-

Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyridine at BMRB. Retrieved from [Link]

-

ResearchGate. (1965). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

Wimmer, L., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 772-778. [Link]

-

Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 269-271. [Link]

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2023). Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]. Retrieved from [Link]

-

Rossi, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Pharmaceuticals, 15(4), 458. [Link]

Sources

- 1. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Quantification of sesquiterpene pyridine alkaloids from genus Tripterygium by band-selective HSQC NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Application of 1,1-ADEQUATE, HMBC, and Density Functional Theory To Determine Regioselectivity in the Halogenation of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 12. organomation.com [organomation.com]

- 13. research.reading.ac.uk [research.reading.ac.uk]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. sites.bu.edu [sites.bu.edu]

- 16. cris.biu.ac.il [cris.biu.ac.il]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. J-coupling - Wikipedia [en.wikipedia.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-(trichloromethyl)pyridine: A Keystone Intermediate in Modern Chemistry

This in-depth technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 2-Chloro-4-(trichloromethyl)pyridine. This compound is a vital building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of 2-Chloro-4-(trichloromethyl)pyridine

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with chlorinated pyridines serving as particularly versatile intermediates.[2] The title compound, 2-Chloro-4-(trichloromethyl)pyridine, features two key reactive sites: a chloro-substituent on the pyridine ring and a trichloromethyl group. These functional groups allow for a wide range of subsequent chemical modifications, making it a valuable precursor for a diverse array of more complex molecules. A detailed understanding of its crystal structure provides invaluable insights into its solid-state properties, including polymorphism, which can significantly impact its handling, formulation, and bioavailability in pharmaceutical applications.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals suitable for X-ray diffraction. The following protocol outlines a plausible synthetic route and crystallization procedure for 2-Chloro-4-(trichloromethyl)pyridine, based on established methods for analogous compounds.[3][4][5]

Synthetic Protocol

A common route to introduce a trichloromethyl group onto a pyridine ring is through the free-radical chlorination of a methyl group.

Step 1: Synthesis of 2-Chloro-4-methylpyridine

This precursor can be synthesized from 2-amino-4-picoline via a Sandmeyer-type reaction.

Step 2: Chlorination of 2-Chloro-4-methylpyridine

The target compound, 2-Chloro-4-(trichloromethyl)pyridine, is synthesized by the exhaustive chlorination of the methyl group of 2-chloro-4-methylpyridine. This is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) with a radical initiator like azobisisobutyronitrile (AIBN).

-

Reaction: 2-chloro-4-methylpyridine is dissolved in a suitable solvent, such as carbon tetrachloride.

-

Initiation: A catalytic amount of AIBN is added.

-

Chlorination: SO₂Cl₂ is added dropwise to the reaction mixture under UV irradiation to facilitate the radical chain reaction.

-

Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure.

Crystallization

The production of a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[6][7] For small organic molecules like 2-Chloro-4-(trichloromethyl)pyridine, slow evaporation of a saturated solution is a commonly employed and effective technique.[8]

Protocol for Crystallization by Slow Evaporation:

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A good starting point would be a solvent like 1,2-dichloroethane.

-

Preparation of a Saturated Solution: The crude product is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: The warm solution is filtered to remove any insoluble impurities.

-

Slow Evaporation: The filtered solution is placed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature. This slow process encourages the formation of well-ordered single crystals.

-

Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor.[7]

Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.[9][10] The following workflow outlines the key steps in the data collection and structure solution process.

Experimental Workflow

Caption: A schematic of the experimental workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The phase problem is then solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[7] An initial model of the molecule is built into this map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

Expected Structural Features and Intermolecular Interactions

While the specific crystal structure of 2-Chloro-4-(trichloromethyl)pyridine is not publicly available, we can predict some of its key structural features based on related compounds.

Molecular Geometry

The pyridine ring is expected to be planar, with the chloro and trichloromethyl substituents lying in or close to the plane of the ring. The bond lengths and angles within the pyridine ring will likely be consistent with those of other chlorinated pyridine derivatives.

Crystal Packing and Intermolecular Interactions

The packing of the molecules in the crystal lattice will be governed by a combination of steric effects and weak intermolecular interactions. Given the presence of chlorine atoms and the pyridine nitrogen, the following interactions are likely to play a significant role in the crystal packing:

-

Halogen Bonding: The chlorine atoms of the trichloromethyl group and the 2-chloro substituent could act as halogen bond donors, interacting with the nitrogen atom of the pyridine ring of neighboring molecules.

-

π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the pyridine ring hydrogen atoms and the nitrogen or chlorine atoms of adjacent molecules are also anticipated.

Caption: A diagram illustrating the potential intermolecular interactions in the crystal lattice.

Crystallographic Data and Interpretation

Upon successful structure determination, the crystallographic data would be summarized in a standard format. The following table presents a hypothetical set of crystallographic data for 2-Chloro-4-(trichloromethyl)pyridine.

| Parameter | Hypothetical Value |

| Chemical Formula | C₆H₃Cl₄N |

| Formula Weight | 230.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| β (°) | 105 |

| Volume (ų) | 930 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.65 |

| F(000) | 456 |

| R-factor (%) | < 5 |

The refinement of the crystal structure would yield a final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5%) indicates a high-quality structure solution.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of 2-Chloro-4-(trichloromethyl)pyridine would provide a definitive three-dimensional model of this important chemical intermediate. This structural information is invaluable for understanding its solid-state behavior and for rationally designing new synthetic routes and novel molecules with desired biological activities. The crystallographic data can also be deposited in public databases such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[11][12][13][14]

References

-

Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

-

UMass Dartmouth Claire T. Carney Library. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved from [Link]

-

re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10334.

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.

-

Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-(Trichloromethyl)pyridine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 5. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rigaku.com [rigaku.com]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 12. Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library [lib.umassd.edu]

- 13. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]

- 14. Cambridge Structural Database | re3data.org [re3data.org]

Quantum chemical calculations for 2-Chloro-4-(trichloromethyl)pyridine

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-4-(trichloromethyl)pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, scientifically grounded framework for conducting quantum chemical calculations on 2-Chloro-4-(trichloromethyl)pyridine. This molecule, a halogenated pyridine derivative, is structurally related to important agrochemicals like Nitrapyrin, a known nitrification inhibitor.[1][2][3][4] Understanding its molecular properties through computational modeling is crucial for predicting its reactivity, stability, and potential biological interactions, thereby guiding the development of new, effective chemical entities in agrochemistry and drug discovery. This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical principles with a practical, step-by-step computational workflow. We emphasize the rationale behind methodological choices to ensure both accuracy and reproducibility, adhering to the highest standards of scientific integrity.

Introduction: The Significance of 2-Chloro-4-(trichloromethyl)pyridine

2-Chloro-4-(trichloromethyl)pyridine (C₆H₃Cl₄N) is a polychlorinated pyridine derivative.[5][6] The pyridine ring is a fundamental scaffold in medicinal chemistry, while the presence of multiple chlorine atoms—an electron-withdrawing chloro group on the ring and a bulky, lipophilic trichloromethyl group—imparts unique electronic and steric characteristics. These features govern the molecule's reactivity, particularly its susceptibility to nucleophilic substitution, and its potential for interactions such as halogen bonding.[7][8]

Quantum chemical calculations serve as a powerful "computational microscope," allowing us to elucidate properties that are difficult or costly to measure experimentally. By employing methods like Density Functional Theory (DFT), we can accurately predict:

-

Stable molecular geometries and conformations.

-

Electronic structure, including charge distribution and frontier molecular orbitals (HOMO/LUMO).

-

Vibrational frequencies corresponding to IR and Raman spectra.

-

Reactivity indicators, such as the Molecular Electrostatic Potential (MEP).

This guide will walk through the process of setting up, executing, and interpreting these calculations, providing a robust protocol for researchers.

Theoretical Foundations and Method Selection

The reliability of any computational study hinges on the appropriate selection of a theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For a medium-sized organic molecule like 2-Chloro-4-(trichloromethyl)pyridine, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the spatially dependent electron density.

Recommended Functional: B3LYP

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is an excellent and widely-used choice for organic molecules, including halogenated systems.[10][11][12] Its proven track record in predicting geometries, vibrational frequencies, and thermochemical properties for a vast range of compounds makes it a trustworthy starting point for this investigation.[12][13]

Basis Sets: The Language of Electrons